molecular formula C15H23N3O3S B10970657 Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate

Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate

Cat. No.: B10970657
M. Wt: 325.4 g/mol
InChI Key: NYHISCCYSOMLNI-UHFFFAOYSA-N
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Description

METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a piperidine ring, a thiophene ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The thiophene ring is then introduced through a series of coupling reactions, often involving organometallic reagents . The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 3-[(1-propan-2-ylpiperidin-4-yl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C15H23N3O3S/c1-10(2)18-7-4-11(5-8-18)16-15(20)17-12-6-9-22-13(12)14(19)21-3/h6,9-11H,4-5,7-8H2,1-3H3,(H2,16,17,20)

InChI Key

NYHISCCYSOMLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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